N-(2-Aminoethyl)-2-methoxyacetamide

Vue d'ensemble

Description

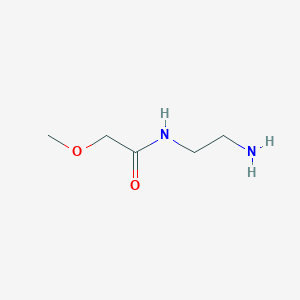

N-(2-Aminoethyl)-2-methoxyacetamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of acetamide, featuring an aminoethyl group and a methoxy group attached to the acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3OCH2COCl+NH2CH2CH2NH2→CH3OCH2CONHCH2CH2NH2

Activité Biologique

N-(2-Aminoethyl)-2-methoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a distinctive structure that includes an aminoethyl group and a methoxyacetamide moiety. This configuration allows for interactions with various biological targets, making it a valuable compound for research and therapeutic applications. The chemical formula is with a CAS number of 1361115-37-8.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to modulate various biochemical pathways, such as:

- Signal Transduction : Influencing cellular signaling pathways that regulate cell growth and differentiation.

- Protein Interactions : Binding to proteins involved in critical cellular processes, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could position it as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on human cancer cell lines such as colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549). The results demonstrated moderate antiproliferative activity, with IC50 values ranging from 13.95 µM to 15.74 µM across different cell lines .

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed its potential as a biochemical probe for studying enzyme activities and protein interactions.

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited potential antimicrobial properties in preliminary studies |

| Anti-inflammatory Effects | Modulated inflammatory pathways; potential therapeutic applications |

| Anticancer Activity | Moderate growth inhibition in various cancer cell lines (IC50 values between 13.95 µM - 15.74 µM) |

| Enzyme Interaction | Effective as a biochemical probe for studying enzyme activities |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQWGDLVDNEQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.